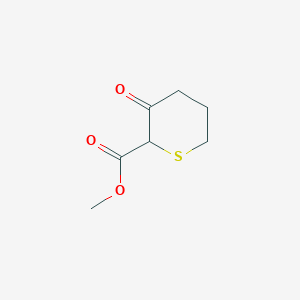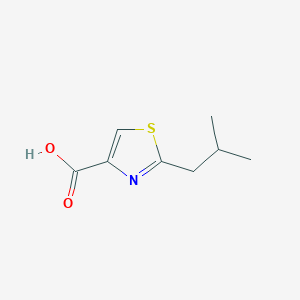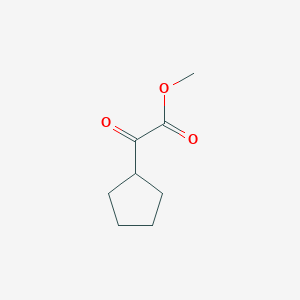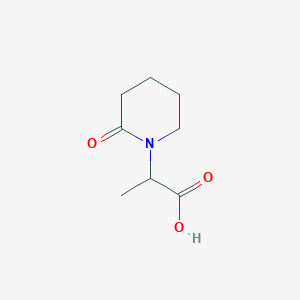
1,2,4-Oxadiazole-3-carboxamide
Übersicht
Beschreibung
1,2,4-Oxadiazole-3-carboxamide is a heterocyclic compound . It is part of the 1,2,4-oxadiazole family, which are five-membered heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms . These compounds have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been achieved through various methods. One common method involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Molecular Structure Analysis
1,2,4-Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives have shown to exhibit a broad spectrum of biological activities. For instance, they have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Anti-Cancer Activity
1,2,4-Oxadiazole derivatives have been studied for their potential in treating chronic inflammation, which is involved in major human pathologies such as cancer, autoimmune, cardiovascular, and neurodegenerative disorders . These compounds can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which promote tumor growth by activating signaling pathways controlling cell proliferation, migration, apoptosis, and angiogenesis .
Nematocidal Activity
These compounds have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode that is a major agricultural pest .
Anti-Fungal Activity
1,2,4-Oxadiazole derivatives have demonstrated anti-fungal activity against Rhizoctonia solani, a plant pathogenic fungus that causes sheath blight in rice and other crops .
Antibacterial Activity
Certain 1,2,4-Oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), bacteria that cause serious diseases in rice .
Materials Science Applications
1,2,4-Oxadiazoles have been used in materials science applications, including organic light-emitting diodes (OLEDs), high-pressure mixed-gas separation membranes, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors .
Pharmaceutical Industry
In the pharmaceutical industry, 1,2,4-Oxadiazole derivatives are considered promising scaffolds for drug discovery .
Scintillating Materials
1,2,4-Oxadiazole derivatives are used in the production of scintillating materials, which are substances that emit light when excited by ionizing radiation .
Dyestuff Industry
These compounds also find applications in the dyestuff industry .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,2,4-Oxadiazole-3-carboxamide is a heterocyclic compound that has been synthesized as an anti-infective agent . The primary targets of this compound are the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins play a crucial role in the growth and pathogenicity of bacteria .
Mode of Action
The compound interacts with its targets, CsrA and Xoc3530, and disrupts their function . This interaction leads to a significant reduction in the motility and pathogenicity of the bacteria . The exact molecular mechanism of this interaction is still under investigation.
Biochemical Pathways
The action of this compound affects several biochemical pathways associated with bacterial virulence. These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . The disruption of these pathways inhibits the growth and pathogenicity of the bacteria .
Pharmacokinetics
Similar oxadiazole compounds have been reported to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied further to understand their impact on the compound’s bioavailability.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and pathogenicity . By interacting with its targets and disrupting key biochemical pathways, the compound effectively reduces the motility and pathogenicity of the bacteria .
Eigenschaften
IUPAC Name |
1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c4-2(7)3-5-1-8-6-3/h1H,(H2,4,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWSKQYBNYYNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,2,4-Oxadiazole-3-carboxamide synthesized?
A: Several synthetic routes have been explored for this compound. One method utilizes the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide. This reaction proceeds through an isolable intermediate, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, ultimately yielding the desired 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid. [] Another approach involves the photolytic rearrangement of metronidazole in an oxygen-free aqueous solution, leading to the formation of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide. []
Q2: What is the significance of the photochemical rearrangement of metronidazole?
A: The photochemical rearrangement of metronidazole, a nitroimidazole antibiotic, to N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide provides insight into the degradation pathways of this drug. This rearrangement, confirmed by X-ray analysis of a derivative, highlights the potential for the formation of new chemical entities with distinct biological properties upon exposure to UV light. [, ]
Q3: How reactive is this compound?
A: The reactivity of this compound is influenced by the substituents on the heterocyclic ring. For instance, 3-cyano-1,2,4-oxadiazole, prepared from the corresponding carboxamide, displays high reactivity despite being thermally stable. [] This suggests potential for further chemical transformations and derivatization.
Q4: What are the applications of this compound derivatives in organic synthesis?
A: 1,2,4-Oxadiazole-3-carboxamides serve as versatile building blocks in organic synthesis. They can undergo ANRORC-like rearrangement (Addition of Nucleophile, Ring-Opening, and Ring-Closure) with methylhydrazine or hydrazine, leading to perfluoroalkylated 1,2,4-triazole-carboxamides. These reactions demonstrate the utility of these compounds in constructing diverse heterocyclic frameworks with potential biological activities. []
Q5: Have any nucleoside analogs incorporating this compound been synthesized?
A: Yes, researchers have synthesized novel C-linked oxadiazole carboxamide nucleosides like 5-(2′-deoxy-3′,5′-β-D-erythro-pentofuranosyl)-1,2,4-oxadiazole-3-carboxamide. Structural analysis using X-ray crystallography revealed insights into the conformational preferences of these analogs, which were further converted to their corresponding triphosphates. Such analogs hold promise as tools for studying DNA polymerase activity and fidelity. []
Q6: How does the structure of this compound relate to its biological activity?
A: While specific structure-activity relationships (SAR) for this compound are not extensively discussed in the provided research, the synthesis of various derivatives highlights the exploration of this chemical space. Modifications to the heterocyclic ring, particularly at the 3 and 5 positions, likely influence the compound's physicochemical properties and interactions with biological targets. [, , , ] Further research is needed to establish detailed SAR and identify structural features critical for specific biological activities.
Q7: Has this compound been investigated for its metabolic fate?
A: Research on UK-383,367, a procollagen C-proteinase inhibitor containing a this compound moiety, revealed its extensive metabolism in rats and dogs. Notably, a long-lived metabolite resulting from oxadiazole ring cleavage was identified, highlighting a potential metabolic pathway for this class of compounds. []
Q8: What analytical techniques are used to study this compound and its derivatives?
A: Various analytical techniques have been employed to characterize and study this compound and its derivatives. Single-crystal X-ray analysis has been instrumental in determining the crystal and molecular structures of these compounds, providing valuable insights into their three-dimensional arrangements and intermolecular interactions. [, , ] Additionally, chromatographic techniques like ion exclusion chromatography and high-performance liquid chromatography have been used to identify and separate metabolites of compounds containing the this compound moiety. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3383107.png)



![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)



